molecular formula C7H7N3S B2722785 [6-(Methylthio)-4-pyrimidinyl]acetonitrile CAS No. 1018473-06-7

[6-(Methylthio)-4-pyrimidinyl]acetonitrile

Cat. No. B2722785
CAS RN: 1018473-06-7
M. Wt: 165.21
InChI Key: UODIUVKHTSDYFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “[6-(Methylthio)-4-pyrimidinyl]acetonitrile” were not found, acetonitrile, a related compound, is commonly used as an organic solvent and an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “[6-(Methylthio)-4-pyrimidinyl]acetonitrile” were not found, it’s known that acetonitrile can be used as an important synthon in many types of organic reactions .

Scientific Research Applications

Photochemical Properties

Pyrimidinones, which are structurally related to [6-(Methylthio)-4-pyrimidinyl]acetonitrile, have been studied for their photokinetics, especially in relation to DNA damage repair mechanisms. The solvent significantly impacts the photokinetics of these compounds, affecting their lifetimes and photophysical behaviors. This research has implications for understanding the secondary photochemistry of DNA lesions and their potential repair pathways (Ryseck et al., 2013).

Antimicrobial Activity

Pyrimidinones and related structures have been synthesized and evaluated for their antimicrobial efficacy. New derivatives have shown potential in vitro activity, highlighting the possibility of developing novel antimicrobial agents from these compounds (Abdel-rahman et al., 2002).

Herbicide Development

Research into pyrimidinylthiobenzoates, a group related to [6-(Methylthio)-4-pyrimidinyl]acetonitrile, has contributed to herbicide development by targeting acetohydroxyacid synthase (AHAS). This enzyme is crucial for branched-chain amino acid biosynthesis in plants. Through detailed bioactive conformation analysis and synthesis of new compounds, this work aims to improve herbicidal efficacy and understand resistance mechanisms (He et al., 2007).

Material Science and Electrochemistry

The synthesis and electrochemical characterization of polymeric materials using pyrimidinyl derivatives have been explored. These studies include the development of luminescent materials and the investigation of their photophysical properties. For instance, the interaction between different ligands and metal ions in heterodinuclear complexes has been examined to understand their structural and electrochemical behavior (Piguet et al., 1996).

properties

IUPAC Name

2-(6-methylsulfanylpyrimidin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-4-6(2-3-8)9-5-10-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODIUVKHTSDYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Methylthio)-4-pyrimidinyl]acetonitrile

Synthesis routes and methods I

Procedure details

A Smith vial (10-20 mL) is charged with cyano-(6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester (0.83 g, 3.72 mmol), NaCl (1.0 g), water (1 mL) and DMSO. The vial is sealed and irradiated at 160° C. for 50 minutes in Smith Synthesizer. The reaction mixture is partitioned between ethyl acetate and brine, and then filtered through a pad of celite and washed with ethyl acetate. The organic layer is separated and washed with brine, dried over Na2SO4, filtered and concentrated. The crude product is purified by silica gel flash chromatography eluting with ethyl acetate in hexanes from 10% to 100% to afford (6-methylsulfanyl-pyrimidin-4-yl)-acetonitrile: 1H NMR 400 MHz (CDCl3) δ 8.93 (s, 1H), 7.47 (s, 1H), 4.20 (s, 2H), 2.56 (s, 3H); MS m/z 166.00 (M+1).
Name
cyano-(6-methylsulfanyl-pyrimidin-4-yl)-acetic acid methyl ester
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A microwave vial was charged with methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate (Intermediate 14, 700 mg, 3.14 mmol), sodium chloride (1.0 g, 17.11 mmol), water (1 mL) and DMSO (19 mL). The mixture was stirred and heated at 160° C. for 50 minutes in the microwave. The reaction mixture was diluted with ethyl acetate (20 mL) and washed with brine. The organic layer was dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was dissolved in DCM (10 mL) and purified by column chromatography (Biotage SP4) eluting with a gradient of 0-100% ethyl acetate and iso-hexane. Fractions containing the suspected product were combined and concentrated under reduced pressure to give the title compound (292 mg) as a yellow oil;
Name
methyl cyano[6-(methylthio)-4-pyrimidinyl]acetate
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Intermediate 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

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